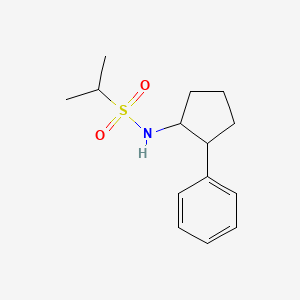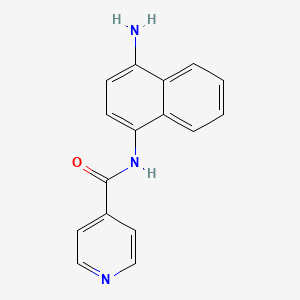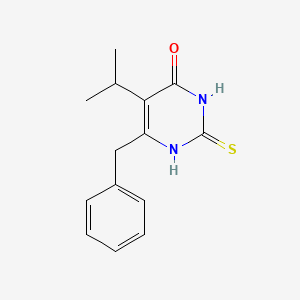![molecular formula C15H9N3O2 B11854254 5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)
5-Nitrobenzo[b][1]benzazepine-11-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrobenzobbenzazepine-11-carbonitrile is a heterocyclic compound with a complex structure that includes a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzobbenzazepine-11-carbonitrile typically involves the nitration of benzobbenzazepine-11-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzobbenzazepine-11-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzazepines, and various other functionalized compounds.
Scientific Research Applications
5-Nitrobenzobbenzazepine-11-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Nitrobenzobbenzazepine-11-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 10-Nitro-5H-dibenzo[b,f]azepine-5-carbonitrile
- 5H-Dibenz[b,f]azepine-5-carboxamide
Uniqueness
5-Nitrobenzobbenzazepine-11-carbonitrile is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H9N3O2 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
11-nitrobenzo[b][1]benzazepine-5-carbonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-10-12-9-11-5-1-3-7-14(11)17(18(19)20)15-8-4-2-6-13(12)15/h1-9H |
InChI Key |
AUBCUJJBNCBSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)


![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854209.png)


![6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11854225.png)

![2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B11854230.png)
![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11854233.png)
![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)

